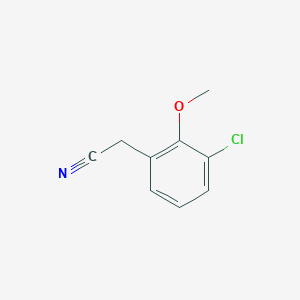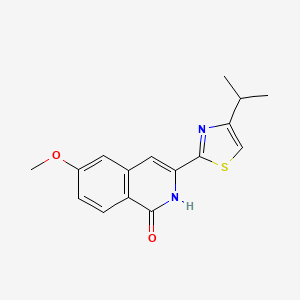
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
The synthesis of 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Thiazole Ring Introduction: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.
化学反応の分析
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are often explored for their enhanced biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It is investigated for its potential use in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
類似化合物との比較
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one can be compared with other isoquinoline derivatives, such as:
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds have similar core structures but differ in their side chains and functional groups, leading to variations in their biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and methoxy groups, making it structurally similar but with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the isoquinoline core, thiazole ring, and methoxy group, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
923586-07-6 |
|---|---|
分子式 |
C16H16N2O2S |
分子量 |
300.4 g/mol |
IUPAC名 |
6-methoxy-3-(4-propan-2-yl-1,3-thiazol-2-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H16N2O2S/c1-9(2)14-8-21-16(18-14)13-7-10-6-11(20-3)4-5-12(10)15(19)17-13/h4-9H,1-3H3,(H,17,19) |
InChIキー |
BZGFYANHIXDBTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)C2=CC3=C(C=CC(=C3)OC)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


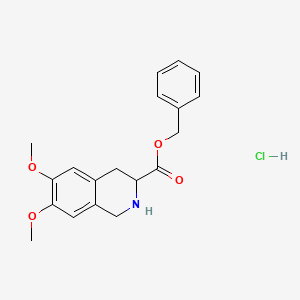
![4-[(2-Methylacryloyl)amino]butanoic acid](/img/structure/B8727942.png)

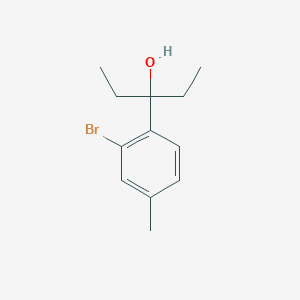
![methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B8727971.png)


![3-Chloro-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B8727983.png)
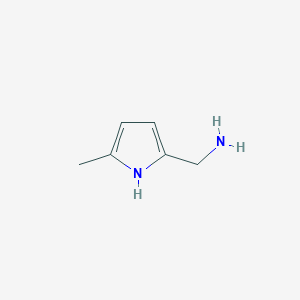
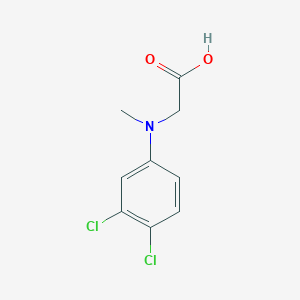
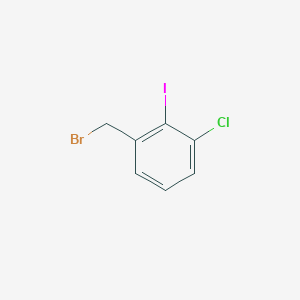
![8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one](/img/structure/B8728022.png)
